RORgammat inverse agonist 23
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Overview
Description
RORgammat inverse agonist 23 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has garnered significant interest due to its potential therapeutic applications in treating autoimmune diseases and certain types of cancer .
Preparation Methods
The synthesis of RORgammat inverse agonist 23 typically involves the creation of a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes several key steps:
Formation of the tetrahydroquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline core with sulfonyl chlorides under basic conditions.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry
Chemical Reactions Analysis
RORgammat inverse agonist 23 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RORgammat inverse agonist 23 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of RORγt ligands.
Biology: The compound is employed in research to understand the role of RORγt in the differentiation of Th17 cells and the production of IL-17.
Medicine: this compound is being investigated for its potential therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. .
Mechanism of Action
RORgammat inverse agonist 23 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the disruption of the interaction between RORγt and its coactivator proteins. As a result, the transcriptional activity of RORγt is inhibited, leading to a decrease in the production of IL-17 and other pro-inflammatory cytokines. The critical role of residue Trp317 in the activation of RORγt has been identified as a key factor in the mechanism of action of this compound .
Comparison with Similar Compounds
RORgammat inverse agonist 23 is unique compared to other similar compounds due to its specific structure and high selectivity for RORγt. Some similar compounds include:
BIO399: A synthetic benzoxazinone ligand that acts as an inverse agonist for RORγt.
SR2211: A potent and selective RORγt inverse agonist used in various research studies.
GSK805: Another RORγt inverse agonist with significant therapeutic potential.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities for RORγt.
Properties
Molecular Formula |
C26H33NO5S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-cyclobutyl-N-(4-ethylphenyl)-4-hydroxy-2-(oxan-4-yl)-3,4-dihydro-2H-chromene-6-sulfonamide |
InChI |
InChI=1S/C26H33NO5S/c1-2-18-6-8-21(9-7-18)27(20-4-3-5-20)33(29,30)22-10-11-25-23(16-22)24(28)17-26(32-25)19-12-14-31-15-13-19/h6-11,16,19-20,24,26,28H,2-5,12-15,17H2,1H3 |
InChI Key |
NIQAXHRTVPHVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CCC2)S(=O)(=O)C3=CC4=C(C=C3)OC(CC4O)C5CCOCC5 |
Origin of Product |
United States |
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